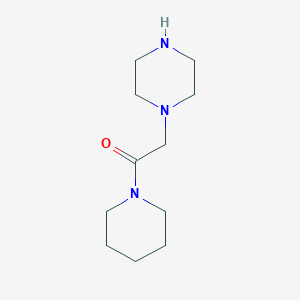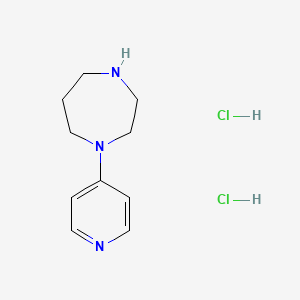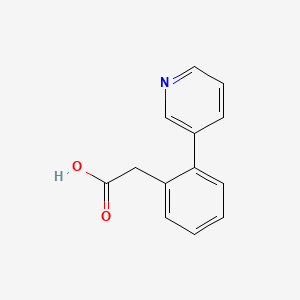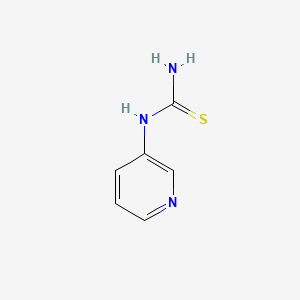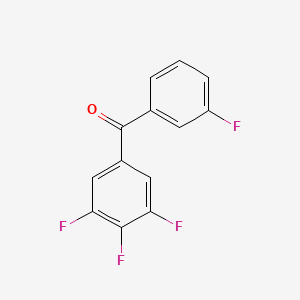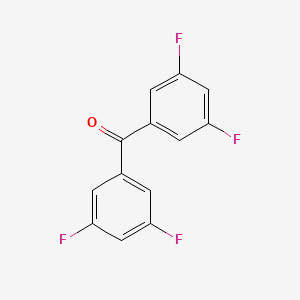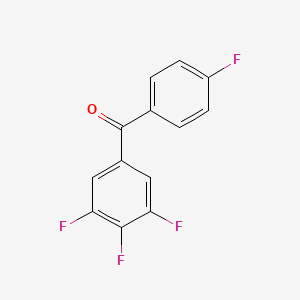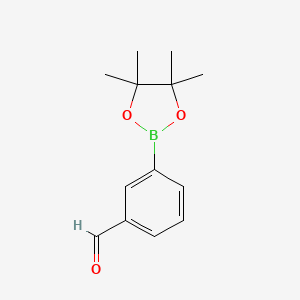![molecular formula C13H11NO3 B1302359 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 42835-54-1](/img/structure/B1302359.png)
1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Vue d'ensemble
Description
1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of a similar compound, ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods .
Molecular Structure Analysis
The positions of the hydrogen atoms in a similar compound were revealed by electron density difference synthesis . The InChI code for this compound is 1S/C13H11NO3/c15-12-9-5-1-3-8-4-2-6-14 (11 (8)9)7-10 (12)13 (16)17/h1,3,5,7H,2,4,6H2, (H,16,17) .
Chemical Reactions Analysis
The undesired formation of the Schiff base was solved by activation of the nitrilium ion with an in situ formed 4-(dimethylamino)pyridine (DMAP)-stabilized imine synthon . In another reaction, the enol form of benzosuberone or tetralone carbonyl carbon was targeted by the NH2 moiety to form an adduct .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.23 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass is 229.07389321 g/mol .
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its unique structure allows for the selective targeting of specific proteins, which can be useful in identifying potential drug targets .
Antibacterial Agent Synthesis
The compound has been studied for its potential to serve as a precursor in the synthesis of antibacterial agents. Its ability to interfere with bacterial cell wall synthesis makes it a candidate for developing new antibiotics, particularly against resistant strains .
Diuretic Activity
Researchers have explored the use of this compound in the synthesis of diuretic agents. Its pharmacological properties may contribute to the development of medications that promote the excretion of urine, aiding in the treatment of conditions like hypertension and edema .
Molecular Weight Determination
In various research applications, the molecular weight of this compound, 229.24, is significant for calculations and formulations, especially when designing experiments involving molecular interactions .
Chemical Structure Analysis
The compound’s complex structure is of interest in chemical research, particularly in the field of organic chemistry. Studies focus on its synthesis and the reactions it undergoes, which can lead to the discovery of new chemical processes .
Propriétés
IUPAC Name |
4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-9-5-1-3-8-4-2-6-14(11(8)9)7-10(12)13(16)17/h1,3,5,7H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDRXZBNUFGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=CN3C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364166 | |
| Record name | 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
CAS RN |
42835-54-1 | |
| Record name | 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid in the study?
A1: The identification of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (m/z 244) as a reaction intermediate provides valuable insight into the degradation pathway of flumequine during electrochemical and photo-electrochemical processes []. Understanding the breakdown products of flumequine is crucial for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





